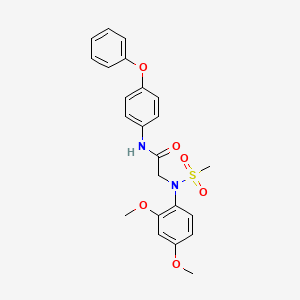
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Descripción general
Descripción
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide backbone and the introduction of the dimethoxy, methylsulfonyl, and phenoxy groups. Typical reaction conditions might include:
Reagents: Starting materials such as 2,4-dimethoxyaniline, N-methylsulfonyl chloride, and 4-phenoxyphenylacetic acid.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature and Pressure: Controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Techniques such as continuous flow reactors and automated synthesis could be employed.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Gene Expression: Affecting transcription or translation processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dimethoxyanilino)-N-(4-phenoxyphenyl)acetamide
- 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-29-20-13-14-21(22(15-20)30-2)25(32(3,27)28)16-23(26)24-17-9-11-19(12-10-17)31-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIGRPECNJREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3566805.png)
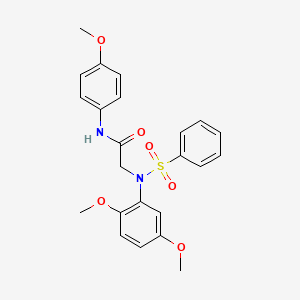
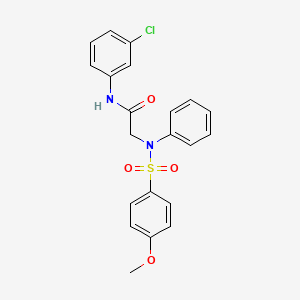
![2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3566841.png)

![N~2~-(3-methoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566852.png)
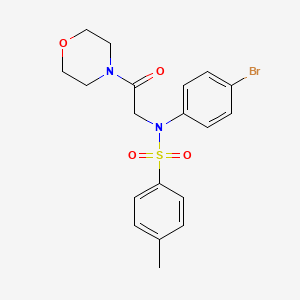

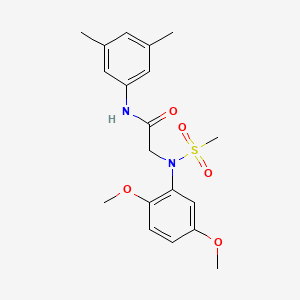
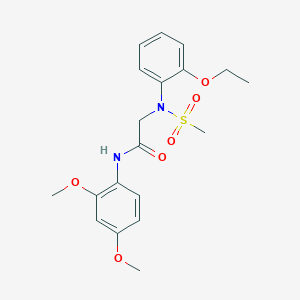
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-cyclopentylacetamide](/img/structure/B3566877.png)
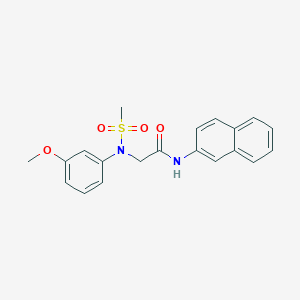

![N-(4-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566909.png)
